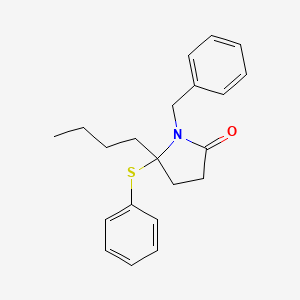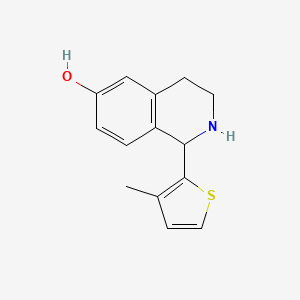![molecular formula C18H15FN2O3S B12586145 N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-29-0](/img/structure/B12586145.png)
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene ring substituted with a fluorophenylsulfamoyl group and an acetamide group, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the sulfonation of a naphthalene derivative followed by the introduction of a fluorophenyl group. The final step involves the acetamidation of the intermediate compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide
- N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
Uniqueness
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and stability compared to other similar compounds. This unique feature makes it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
648899-29-0 |
|---|---|
Molekularformel |
C18H15FN2O3S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[5-[(4-fluorophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15FN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22) |
InChI-Schlüssel |
YAUXDQVFODZRBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12586066.png)
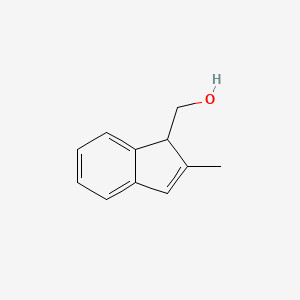
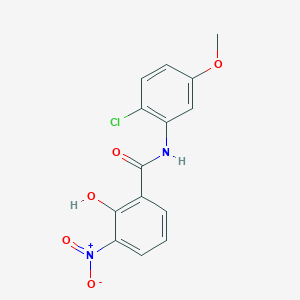
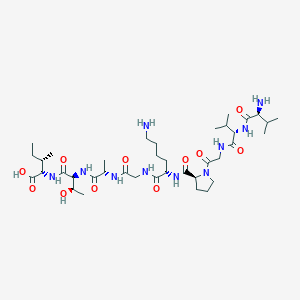
![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B12586094.png)
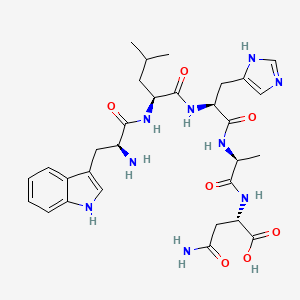
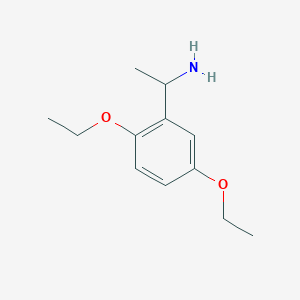

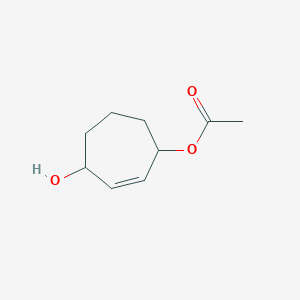
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
